Tracheal Relaxant Potency: 1,3-Dipropylxanthine vs. Theophylline
In guinea pig tracheal relaxation assays, a functional model predictive of antiasthmatic activity, 1,3-dipropylxanthine demonstrated approximately 2-fold greater potency than theophylline [1]. The EC50 for 1,3-dipropylxanthine was 162 ± 17 μM, while theophylline required a significantly higher concentration to achieve equivalent relaxation [1]. This difference is attributed to the enhanced lipophilicity and receptor interactions conferred by the dipropyl substitution pattern compared to the dimethyl substitution of theophylline [2].
| Evidence Dimension | Tracheal relaxation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 162 ± 17 μM |
| Comparator Or Baseline | Theophylline (EC50 value not explicitly reported in abstract, but stated to be approximately half as potent) |
| Quantified Difference | Approximately 2-fold more active than theophylline |
| Conditions | Carbamylcholine-stimulated guinea pig trachea in vitro |
Why This Matters
Researchers screening for bronchodilator activity should select 1,3-dipropylxanthine over theophylline when higher potency is required without the complexity of 8-substituted analogs.
- [1] Brackett LE, Shamim MT, Daly JW. Activities of caffeine, theophylline, and enprofylline analogs as tracheal relaxants. Biochem Pharmacol. 1990;39(12):1897-904. View Source
- [2] Shamim MT, Ukena D, Padgett WL, Daly JW. Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. J Med Chem. 1989;32(6):1231-7. View Source
